molecular formula C12H15NOS B2445658 N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide CAS No. 2094285-22-8

N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide

Cat. No.: B2445658
CAS No.: 2094285-22-8
M. Wt: 221.32
InChI Key: PSDIPHLPFSCPHN-UHFFFAOYSA-N
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Description

N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide is a synthetic organic compound characterized by its unique cyclopropyl and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the cyclopropyl intermediate: The cyclopropyl ring is synthesized through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.

    Thiophene attachment: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Amide formation: The final step involves the formation of the amide bond through a condensation reaction between the cyclopropyl intermediate and prop-2-enamide, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropyl ring can undergo nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are often employed.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl and thiophene moieties contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-methyl-2-(phenyl)cyclopropyl]methyl}prop-2-enamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-{[2-methyl-2-(pyridin-2-yl)cyclopropyl]methyl}prop-2-enamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-3-11(14)13-8-9-7-12(9,2)10-5-4-6-15-10/h3-6,9H,1,7-8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDIPHLPFSCPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CNC(=O)C=C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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